[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Overview
Description
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is a boronic acid derivative characterized by the presence of difluoromethoxy and fluorophenyl groups. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle large volumes of reactants and to ensure consistent product quality. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This compound can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted phenyl derivatives in the case of substitution reactions .
Scientific Research Applications
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which enhance its reactivity and stability in various chemical reactions. This compound’s specific electronic and steric properties make it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-5-3-1-2-4(8(12)13)6(5)14-7(10)11/h1-3,7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOKFFRTBVKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OC(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669679 | |
Record name | [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-76-8 | |
Record name | [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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